Peroxyl Radical Reactivity: Intermediate Ranking Quantified vs. 1,2-DHN and 2,7-DHN
In a head-to-head comparison of bleaching rates with AAPH-derived peroxyl radicals, the reactivity of 2,3-DHN is significantly lower than that of 1,2-DHN (denoted as '≫') but higher than that of 1,3-DHN and 2,7-DHN (denoted as '≥') [1]. This positions 2,3-DHN as an intermediate antioxidant within the dihydroxynaphthalene class, providing a specific reactivity profile for applications where the extreme lability of 1,2-DHN is undesirable.
| Evidence Dimension | Relative reactivity towards AAPH-derived peroxyl radicals |
|---|---|
| Target Compound Data | Intermediate reactivity |
| Comparator Or Baseline | 1,2-DHN (1,2-dihydroxynaphthalene) is '≫' (much more reactive); 2,7-DHN (2,7-dihydroxynaphthalene) is '≥' (less or equally reactive) |
| Quantified Difference | Qualitative ranking: 1,2-DHN ≫ 2,3-DHN > 1,3-DHN ≥ 2,7-DHN |
| Conditions | Reaction with 2,2′-azo-bis(2-amidinopropane) dihydrochloride (AAPH) derived peroxyl radicals; comparison of bleaching rates. |
Why This Matters
For applications involving radical scavenging or oxidative stability, 2,3-DHN offers a predictable, intermediate reactivity distinct from the extreme reactivity of 1,2-DHN or the lower reactivity of 2,7-DHN, enabling fine-tuned antioxidant performance.
- [1] Pino, E., Aspée, A., López-Alarcón, C., & Lissi, E. A. (2006). Reactivity of hydroxynaphthalenes towards peroxyl radicals. Journal of Physical Organic Chemistry, 19(12), 867-873. View Source
